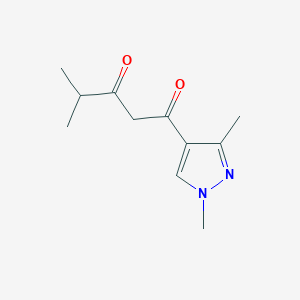
Z-Tle-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Z-Tle-ol” is a hypothetical organic compound that belongs to the class of alcohols. Alcohols are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. The structure and properties of “this compound” would depend on its specific molecular configuration, which is not provided here.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Z-Tle-ol” would typically involve the following steps:
Starting Material Selection: Choosing appropriate starting materials that contain the necessary carbon skeleton.
Functional Group Introduction: Introducing the hydroxyl group through reactions such as hydroboration-oxidation or oxymercuration-demercuration.
Purification: Purifying the compound using techniques like distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
“Z-Tle-ol” would undergo various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides or ethers.
Applications De Recherche Scientifique
“Z-Tle-ol” could have various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying metabolic pathways involving alcohols.
Medicine: Possible applications in drug development or as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of “Z-Tle-ol” would depend on its specific molecular structure and target pathways. Generally, alcohols can interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanol: A simple alcohol with one carbon atom.
Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.
Propanol: A three-carbon alcohol with similar properties.
Uniqueness
“Z-Tle-ol” would be unique based on its specific molecular structure, which could impart distinct physical and chemical properties compared to other alcohols.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |
Clé InChI |
KJWHWKVTZVGMHH-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)
![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
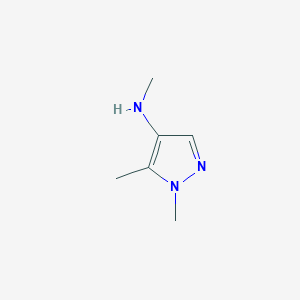



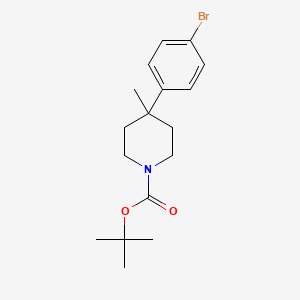
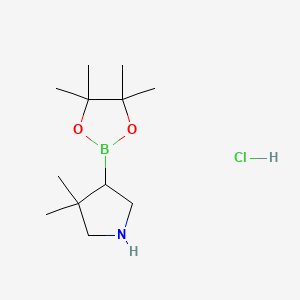
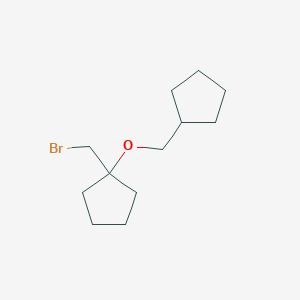

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)


